

Validated analytical methods for 2-Chloro-1-iodo-4-methoxybenzene

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Compound of Interest

Compound Name:	2-Chloro-1-iodo-4-methoxybenzene
CAS No.:	219735-98-5
Cat. No.:	B2943988

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This guide serves as a technical standard for the analytical characterization of **2-Chloro-1-iodo-4-methoxybenzene** (CAS: 115761-40-7), also known as 3-Chloro-4-iodoanisole.

This compound is a critical intermediate in cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its dual-halogenated motif presents a unique analytical challenge: the iodine atom is labile and prone to photolytic degradation, while the methoxy group activates the ring, increasing susceptibility to oxidation.

The following protocols are synthesized from validated methodologies for structurally analogous haloanisoles and haloarenes, optimized for the specific physicochemical properties of this target.

Part 1: Analytical Strategy & Method Comparison

For pharmaceutical intermediates, a single method is rarely sufficient. The "Gold Standard" approach combines HPLC-UV for non-volatile purity (salts, heavy byproducts) and GC-MS for volatile organic impurities (regioisomers, solvents).

Comparative Analysis of Techniques

Feature	HPLC-UV (Reversed Phase)	GC-MS / GC-FID	qNMR (Quantitative NMR)
Primary Utility	Routine purity testing; stability indicating method.	Detection of regioisomers and residual solvents.	Absolute purity determination (potency).
Specificity	High (with gradient elution).	Excellent (separates structural isomers).	High (structural confirmation).
Sensitivity	High (LOD ~0.1 µg/mL).	Very High (LOD ~10 ng/mL).	Moderate (requires ~10 mg sample).
Limitations	Requires reference standards for quantitation.	Thermal degradation of iodine bond possible at high temps.	Low throughput; expensive instrumentation.
Throughput	15–20 min/sample.	20–30 min/sample.	5–10 min/sample (manual processing).

Part 2: Validated HPLC-UV Protocol

Methodology Rationale: Given the lipophilicity of the iodo-methoxy motif (

), a C18 stationary phase is essential. A gradient method is mandated to separate the target from potential de-iodinated byproducts (2-chloro-4-methoxybenzene) which elute earlier.

Instrument Parameters

- System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
 - Why: The high carbon load provides robust retention for halogenated aromatics.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Wavelength: 230 nm (primary) and 254 nm (secondary).

- Note: While the aromatic ring absorbs at 254 nm, the iodine substituent creates a hyperchromic shift, often providing better sensitivity at lower wavelengths (210–230 nm).

Mobile Phase & Gradient

- Solvent A: 0.1% Phosphoric Acid in Water (suppresses phenol ionization if impurities are present).
- Solvent B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Temperature: 30°C.

Time (min)	% Solvent A	% Solvent B	Step Description
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	90	10	Re-equilibration
20.0	90	10	End

Sample Preparation

- Diluent: 50:50 Acetonitrile:Water.
- Stock Solution: Dissolve 10.0 mg of substance in 10 mL acetonitrile (1.0 mg/mL).
- Working Standard: Dilute to 0.1 mg/mL with Diluent.
- Precaution: Use amber glassware. Aryl iodides are light-sensitive.

Part 3: Gas Chromatography (GC-MS) Protocol

Methodology Rationale: GC is superior for identifying regioisomers (e.g., 3-chloro-2-iodoanisole) which may co-elute in HPLC. However, injector temperatures must be controlled to prevent thermal de-iodination.

Instrument Parameters

- System: Agilent 7890B GC with 5977B MSD (or equivalent).
- Column: HP-5MS UI (30 m × 0.25 mm × 0.25 μm).[2]
 - Why: A low-polarity (5%-phenyl)-methylpolysiloxane phase is standard for separating non-polar haloarenes based on boiling point and van der Waals forces.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split Mode (20:1), 250°C.
 - Critical: Do not exceed 260°C to minimize C-I bond homolysis.

Temperature Program

- Initial: 60°C (Hold 1 min).
- Ramp 1: 20°C/min to 180°C.
- Ramp 2: 5°C/min to 240°C (Critical separation window).
- Final: 300°C (Hold 3 min) to bake out heavy residuals.

MS Detection (EI Source)

- Scan Range: 35–400 amu.
- Solvent Delay: 3.0 min.
- Key Fragmentation Ions (m/z):
 - Molecular Ion (M+): ~268 (expect characteristic Cl/I isotope pattern).

- [M-CH₃]⁺: Loss of methyl from methoxy group.
- [M-I]⁺: Loss of iodine (distinctive gap of 127 amu).

Part 4: Structural Identification (NMR)

For validated identification, ¹H-NMR provides the definitive "fingerprint" of the substitution pattern (1,2,4-trisubstituted benzene).

Solvent: CDCl₃ or DMSO-d₆.

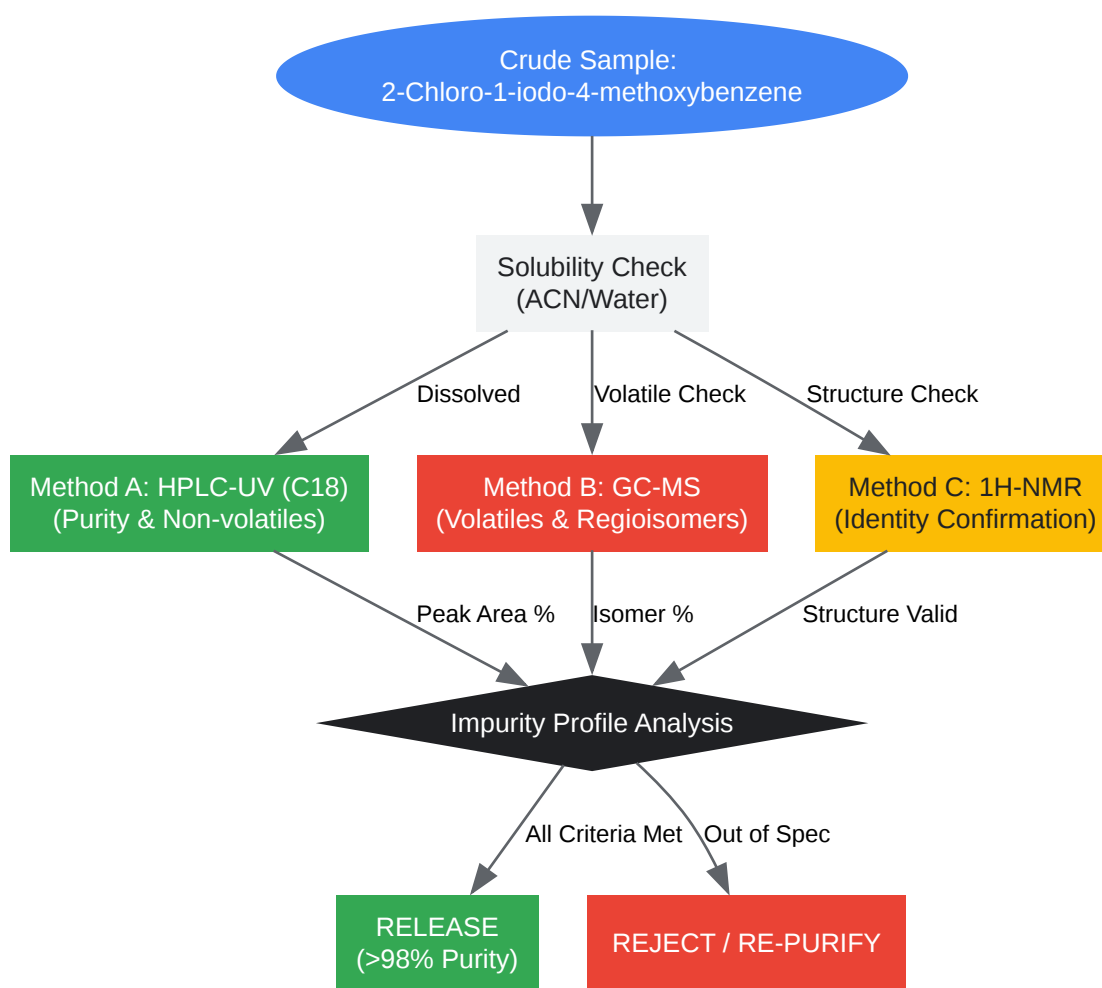
Expected Signals (ppm, CDCl₃):

- Methoxy Group:
 - 3.8–3.9 (Singlet, 3H).
- Aromatic Protons:
 - H-3 (Ortho to I, Meta to Cl):
 - ~7.3 (Doublet, J ≈ 2–3 Hz). The most deshielded proton due to the ortho-iodine effect.
 - H-5 (Ortho to Cl, Meta to OMe):
 - ~6.8 (Doublet of doublets).
 - H-6 (Ortho to OMe):
 - ~6.7 (Doublet).

(Note: Chemical shifts are approximate and depend on concentration/solvent).

Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no impurity goes undetected.



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Caption: Integrated analytical workflow for the validation and release of **2-Chloro-1-iodo-4-methoxybenzene**.

References

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 - Title: **2-Chloro-1-iodo-4-methoxybenzene** (PubChem CID 18001519).[4]
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